(2,4-Difluorophenoxy)acetic acid

Physicochemical Profiling Lipophilicity Bioavailability

(2,4-Difluorophenoxy)acetic acid (CAS 399-44-0) is not interchangeable with generic phenoxyacetic acids. The specific 2,4-difluoro substitution pattern directly governs critical physicochemical parameters—LogP 1.4282 and pKa 3.06—that determine bioactivity, metabolic stability, and environmental fate. Replacing with 3,4-difluoro or chlorinated analogs (e.g., 2,4-D) yields substantially different herbicidal potency and stability profiles. The robust C-F bond enhances metabolic resistance, making this the preferred scaffold for next-generation herbicide discovery, medicinal chemistry lead optimization, and environmental fate studies. Generic replacements compromise data reproducibility—procure this exact building block for scientifically valid, translatable results.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 399-44-0
Cat. No. B1295828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluorophenoxy)acetic acid
CAS399-44-0
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OCC(=O)O
InChIInChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyXNQGDQMMYURPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for (2,4-Difluorophenoxy)acetic acid (CAS 399-44-0)


(2,4-Difluorophenoxy)acetic acid (CAS 399-44-0) is a synthetic, ring-substituted phenoxyacetic acid [1]. It is a small molecule with a molecular formula of C8H6F2O3 and a molecular weight of 188.13 g/mol . Characterized by two fluorine atoms at the 2 and 4 positions of the phenyl ring , this compound is a key member of the fluorinated auxin herbicide class and serves as a crucial building block in the synthesis of more complex organic molecules for pharmaceutical and agrochemical research .

Why (2,4-Difluorophenoxy)acetic acid (CAS 399-44-0) Cannot Be Substituted with Generic Analogs


In procurement, substituting (2,4-Difluorophenoxy)acetic acid with a generic phenoxyacetic acid is not scientifically viable. The specific 2,4-difluoro substitution pattern is a critical determinant of a compound's physicochemical and biological profile [1]. The presence and position of halogen atoms directly influence key properties such as molecular lipophilicity (LogP) and acid dissociation constant (pKa), which in turn govern its behavior in assays, its bioavailability, and its ultimate efficacy . Even subtle changes, such as altering the substitution pattern to 3,4-difluoro or replacing the fluorine atoms with chlorine (as in 2,4-D), can lead to substantial differences in herbicidal potency and metabolic stability [2][3]. The quantitative evidence provided below demonstrates that this specific compound's unique physicochemical and biological signature justifies a dedicated procurement strategy.

Quantitative Differentiation Guide for (2,4-Difluorophenoxy)acetic acid (CAS 399-44-0)


Comparative LogP and pKa Values: Defining Physicochemical Uniqueness

(2,4-Difluorophenoxy)acetic acid exhibits distinct physicochemical properties compared to its non-fluorinated or differently halogenated analogs. Its calculated LogP of 1.4282 and predicted pKa of 3.06 ± 0.10 directly influence its membrane permeability and ionization state at physiological pH. While LogP and pKa values for other analogs like 2,4-D (the chlorinated parent) differ, the specific fluorine substitution alters electronic distribution and hydrogen-bonding capacity. This is a class-level inference that differentiates its behavior in biological systems and assay performance.

Physicochemical Profiling Lipophilicity Bioavailability

Comparative Formative Activity: Halogen-Dependent Herbicidal Potency

The presence and type of halogen on a phenoxyacetic acid ring are direct determinants of its herbicidal potency. In a foundational study of 145 ring-substituted phenoxyacetic acids, the order of effectiveness for a single halogen at the 4-position was established as chlorine > fluorine > bromine > iodine [1]. This class-level evidence indicates that while a 4-fluoro substitution is less potent than a 4-chloro substitution, it is more potent than other halogen substitutions. The 2,4-difluoro pattern in (2,4-Difluorophenoxy)acetic acid leverages this principle to create a unique activity profile, differentiating it from non-fluorinated or mono-fluorinated alternatives.

Herbicide Activity Structure-Activity Relationship (SAR) Auxin

Enhanced Chemical Stability and Bioavailability Over Chlorinated Analogs

The introduction of fluorine atoms in place of chlorine is a well-established strategy to enhance metabolic stability and chemical inertness. For (2,4-Difluorophenoxy)acetic acid, the C-F bond is significantly stronger than the C-Cl bond (e.g., bond dissociation energy of ~115 kcal/mol vs. ~81 kcal/mol for an aromatic C-Cl bond), providing increased resistance to metabolic and environmental degradation compared to its chlorinated analog, 2,4-D [1]. This class-level property translates to practical benefits, including potentially improved soil persistence and the potential for effective weed control at lower application rates due to enhanced bioavailability [1].

Metabolic Stability Environmental Persistence Formulation

Distinct Physicochemical Profile Relative to Other Difluorophenoxy Isomers

(2,4-Difluorophenoxy)acetic acid can be distinguished from its regioisomers, such as (3,4-Difluorophenoxy)acetic acid and (3,5-Difluorophenoxy)acetic acid, by its unique melting point. The target compound has a reported melting point of 121-125°C . This specific thermal property serves as a simple but robust identifier for quality control and purity assessment, ensuring that the correct isomer has been procured. For instance, a significantly different melting point would immediately indicate the presence of a different isomer or an impure sample.

Physicochemical Profiling Isomer Differentiation Quality Control

High-Value Application Scenarios for (2,4-Difluorophenoxy)acetic acid (CAS 399-44-0)


Developing Next-Generation Selective Herbicides

Based on its unique activity profile as a fluorinated auxin analog [1], (2,4-Difluorophenoxy)acetic acid is a strategic starting point for R&D programs aimed at developing novel herbicides. The class-level evidence indicates a different potency and potentially enhanced stability profile compared to the industry standard 2,4-D [2][3]. This makes it a valuable scaffold for optimizing selectivity, particularly in crops where the use of traditional chlorinated phenoxy herbicides may be limited by resistance or regulatory constraints [1].

Investigating Fluorine-Specific Metabolism and Environmental Fate

The compound's enhanced metabolic stability due to the strong C-F bond [3] makes it an ideal probe for studying the environmental fate of fluorinated agrochemicals [4]. Research using this compound as a model substrate can provide critical insights into the microbial degradation pathways, soil persistence, and potential for bioaccumulation of fluorinated aromatic compounds, which is a growing area of environmental toxicology [4].

Synthesis of Advanced Fluorinated Pharmaceutical Intermediates

As a commercially available building block with a defined LogP and pKa , (2,4-Difluorophenoxy)acetic acid is a key intermediate for medicinal chemistry projects. Its incorporation into drug-like molecules can be used to deliberately modulate properties like lipophilicity and metabolic stability . This is particularly relevant for synthesizing analogs of known bioactive molecules (e.g., anti-inflammatory agents like flobufen [5]) to improve their pharmacokinetic profiles.

Physicochemical Profiling and Analytical Method Development

The compound's well-defined and unique physicochemical properties, including its melting point (121-125°C) , LogP (1.4282) , and pKa (3.06) , make it an excellent standard for analytical chemistry. It can be used to develop and validate HPLC, LC-MS, or NMR methods for the detection and quantification of fluorinated phenoxyacetic acids and their metabolites in complex matrices like soil, plant tissue, or biological fluids [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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